molecular formula C10H11N3O B11908208 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide

Cat. No.: B11908208
M. Wt: 189.21 g/mol
InChI Key: FDKUMWKAANGABX-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboximidamide group at the 6th position and an oxo group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The carboximidamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, which plays a crucial role in cancer cell metabolism. By activating this enzyme, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their proliferation .

Comparison with Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
  • 6-Hydroxy-2-Oxo-1,2,3,4-tetrahydroquinoline
  • 2-Oxo-1,2,3,4-tetrahydropyrimidine

Comparison: Compared to these similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the carboximidamide group allows for unique substitution reactions that are not possible with sulfonamide or hydroxy derivatives .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carboximidamide

InChI

InChI=1S/C10H11N3O/c11-10(12)7-1-3-8-6(5-7)2-4-9(14)13-8/h1,3,5H,2,4H2,(H3,11,12)(H,13,14)

InChI Key

FDKUMWKAANGABX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=N)N

Origin of Product

United States

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